1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-ol
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Overview
Description
1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 6-methylpyridin-2-ylmethyl group and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyridine and piperidine.
Alkylation: The 6-methylpyridine is first alkylated with a suitable alkylating agent to introduce the methyl group at the 2-position.
Formation of Piperidine Derivative: The alkylated pyridine is then reacted with piperidine under controlled conditions to form the desired piperidine derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyridine ring.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(6-Methylpyridin-2-yl)piperazine: This compound shares a similar pyridine ring structure but differs in the substitution pattern on the piperidine ring.
1-(6-Methylpyrazin-2-yl)piperidin-4-ol: Another related compound with a pyrazine ring instead of a pyridine ring.
Uniqueness: 1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Chemical Formula : C13H18N2O
- Molecular Weight : 218.30 g/mol
- Functional Groups : Contains a piperidine ring, a hydroxyl group, and a methylpyridine moiety.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate signaling pathways involved in neurological and psychiatric disorders, making it a candidate for therapeutic development.
Key Mechanisms:
- Enzyme Modulation : It has been suggested that the compound can influence enzyme activity, which may lead to altered biological responses.
- Receptor Interaction : The compound might interact with neurotransmitter receptors, potentially impacting mood and cognitive functions.
Pharmacological Effects
- Neuroprotective Effects : Preliminary studies indicate that this compound exhibits neuroprotective properties, possibly by inhibiting neuroinflammation and oxidative stress pathways.
- Antidepressant Activity : Due to its structural similarity to known antidepressants, the compound is being investigated for potential antidepressant effects.
- Antimicrobial Properties : Some derivatives of piperidine compounds have shown antibacterial and antifungal activities, suggesting that this compound may also possess similar properties .
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
A study demonstrated that compounds similar to this compound could protect against amyloid β peptide toxicity in neuronal cells. This suggests a potential role in treating neurodegenerative diseases such as Alzheimer's .
Case Study 2: Antimicrobial Activity
Research on piperidine derivatives indicated that modifications in the structure led to enhanced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The MIC values ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial potential .
Properties
IUPAC Name |
1-[(6-methylpyridin-2-yl)methyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-4-2-5-11(13-10)8-14-7-3-6-12(15)9-14/h2,4-5,12,15H,3,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMMIDLVNJQEEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCCC(C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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